Sucrose distearate
Overview
Description
Sucrose distearate: is a non-ionic surfactant and emulsifier derived from the esterification of sucrose and stearic acid. It is commonly used in the food, cosmetic, and pharmaceutical industries due to its ability to stabilize emulsions and improve the texture and appearance of products. This compound is known for its moisturizing and skin-conditioning properties, making it a popular ingredient in skincare formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose distearate can be synthesized through a transesterification reaction between sucrose and methyl stearate in the presence of a basic catalyst such as sodium stearate. The reaction typically involves dissolving sucrose in a solvent like propylene glycol, followed by the addition of methyl stearate and the catalyst. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs a micro-emulsion process. This involves creating a transparent emulsion of sucrose, methyl stearate, sodium stearate, and a catalyst. The emulsion is then subjected to distillation to remove the solvent, leading to the formation of this compound. The final product is purified to achieve the desired composition, typically consisting of 85% sucrose monostearate and 15% this compound .
Chemical Reactions Analysis
Types of Reactions: Sucrose distearate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Involves the reaction of sucrose with stearic acid or its derivatives in the presence of a catalyst.
Hydrolysis: Can be achieved using acidic or basic conditions to break down the ester bonds, resulting in the formation of sucrose and stearic acid.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents and controlled conditions to modify the chemical structure of this compound.
Major Products Formed:
Esterification: Produces this compound and water.
Hydrolysis: Results in the formation of sucrose and stearic acid.
Oxidation and Reduction: Can lead to various modified forms of this compound with altered functional groups.
Scientific Research Applications
Sucrose distearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations and reactions.
Biology: Employed in cell culture and molecular biology experiments to stabilize emulsions and improve the solubility of hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability and stability of active ingredients.
Industry: Widely used in the food and cosmetic industries as an emulsifier, stabilizer, and skin-conditioning agent
Mechanism of Action
The mechanism of action of sucrose distearate involves its ability to reduce the surface tension between oil and water phases, thereby stabilizing emulsions. It achieves this by forming a monolayer at the oil-water interface, which prevents the coalescence of oil droplets. In biological systems, this compound can interact with cell membranes, enhancing the permeability and absorption of active ingredients .
Comparison with Similar Compounds
- Sucrose monostearate
- Sucrose octaacetate
- Sucrose octapalmitate
- Sucrose octastearate
Comparison: Sucrose distearate is unique due to its specific esterification with stearic acid, which imparts distinct hydrophilic-lipophilic balance (HLB) properties. Compared to sucrose monostearate, this compound has a higher degree of esterification, resulting in different emulsifying and stabilizing capabilities. Sucrose octaacetate and sucrose octapalmitate, on the other hand, have different fatty acid chains, which influence their solubility and emulsifying properties .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(50)57-36-39-42(52)44(54)45(55)47(59-39)61-48(46(56)43(53)38(35-49)60-48)37-58-41(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-47,49,52-56H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJTMYCYXSPFQ-CJKAUBRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H90O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159292 | |
Record name | Sucrose, 6,1-distearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
875.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135260-52-5, 27195-16-0 | |
Record name | Sucrose, 6,1-distearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135260525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sucrose, 6,1-distearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sucrose distearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCROSE 1,6-DISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96QS1D0T15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.